molecular formula C6H4BrFMg B1227372 4-Fluorophenylmagnesium bromide CAS No. 352-13-6

4-Fluorophenylmagnesium bromide

Cat. No. B1227372
CAS RN: 352-13-6
M. Wt: 199.3 g/mol
InChI Key: BRKADVNLTRCLOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Fluorophenylmagnesium bromide involves the reaction of 4-bromophenol with magnesium in the presence of a protective group, leading to the formation of the Grignard reagent (Zou et al., 2014). This process is fundamental in creating organomagnesium compounds that are crucial for further chemical transformations.

Molecular Structure Analysis

The structure of related compounds synthesized using 4-Fluorophenylmagnesium bromide has been determined through X-ray crystallography, providing insights into their molecular geometry and electronic structure. For instance, the molecular structure of a chalcone derivative synthesized from a compound related to 4-Fluorophenylmagnesium bromide was analyzed, revealing its crystalline form and confirming the presence of specific functional groups (Zaini et al., 2018).

Chemical Reactions and Properties

4-Fluorophenylmagnesium bromide participates in various cross-coupling reactions, demonstrating its versatility in organic synthesis. Notably, it has been used in nickel-catalyzed reactions with fluoroazines and fluorodiazines, showcasing its reactivity and ability to form diverse chemical structures (Mongin et al., 2002).

Physical Properties Analysis

The physical properties of compounds synthesized using 4-Fluorophenylmagnesium bromide have been characterized by various spectroscopic methods. These methods, including NMR and UV-Vis spectroscopy, provide valuable information about the compound's purity, molecular structure, and functional groups, contributing to our understanding of its physical behavior (Zaini et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Fluorophenylmagnesium bromide, such as its reactivity in coupling reactions, highlight its importance in synthetic organic chemistry. Its ability to form stable complexes and react with various substrates underlines its utility in constructing complex molecules, further emphasizing its role in advancing chemical syntheses and innovations (Mongin et al., 2002).

Scientific Research Applications

1. Asymmetric Synthesis

The asymmetric conjugate addition reaction of 4-fluorophenylmagnesium bromide with chiral α,β-unsaturated esters has been explored, proving essential in the preparation of paroxetine, an antidepressant medication. This process, using Oppolzer's (1S)-(−)-camphorsultam, demonstrates the utility of 4-fluorophenylmagnesium bromide in enantioselective synthesis (Murthy, Rey, & Tjepkema, 2003).

2. Fluoride Sensing

In the development of a novel NIR region fluoride sensor, arylmagnesium bromide, formed by reacting 4-bromophenol with magnesium, was key. This sensor exhibits specific and rapid responses for fluoride in solution and in living cells, showcasing the role of 4-fluorophenylmagnesium bromide in the creation of sensitive chemical sensors (Zou et al., 2014).

3. Grignard Reaction Studies

A Grignard experiment for undergraduate chemistry courses used 4-fluorophenylmagnesium bromide to produce fluorinated alcohol or benzoic acid. This educational application highlights its utility in teaching fundamental organic chemistry concepts (Hein et al., 2015).

4. Cross-Coupling Reactions

4-Fluorophenylmagnesium bromide plays a critical role in nickel-catalyzed cross-coupling reactions, particularly with fluoroazines and -diazines. This application demonstrates its utility in complex organic synthesis (Mongin et al., 2002).

5. Antibacterial Compound Synthesis

The reaction of 4-fluorophenylmagnesium bromide with cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester leads to secondary amine oxalates with high antibacterial activity. This application is significant in the field of medicinal chemistry and pharmaceuticals (Arutyunyan et al., 2013).

6. Radioisotope Synthesis

4-Fluorophenylmagnesium bromide is used as a precursor in the synthesis of 4-[¹⁸F]fluorophenol, an intermediate for building complex molecules in radiopharmaceuticals. This highlights its importance in nuclear medicine (Helfer et al., 2013).

7. Electrophilic Fluorination

In a large-scale preparation of aromatic fluorides, functionalized aryl- or heteroarylmagnesium reagents, including 4-fluorophenylmagnesium bromide, play a crucial role. This process is significant for creating aromatic fluorides used in various chemical industries (Yamada & Knochel, 2010).

8. Chemical Education and Analysis

The use of 4-fluorophenylmagnesium bromide in carbon dioxide derivatization provides a rapid and precise method for stabilizing Grignard reagents, useful in analytical and educational settings (Kelly et al., 2001).

Safety And Hazards

  • Precautionary Statements : P210, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338

Future Directions

: Sigma-Aldrich: 4-Fluorophenylmagnesium bromide solution : CAS Common Chemistry: 4-Fluorophenylmagnesium bromide

properties

IUPAC Name

magnesium;fluorobenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKADVNLTRCLOW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074590
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylmagnesium bromide

CAS RN

352-13-6
Record name 4-Fluorophenylmagnesium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, bromo(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bromo(4-fluorophenyl)magnesium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.448
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorophenylmagnesium bromide
Reactant of Route 2
4-Fluorophenylmagnesium bromide
Reactant of Route 3
4-Fluorophenylmagnesium bromide
Reactant of Route 4
4-Fluorophenylmagnesium bromide
Reactant of Route 5
4-Fluorophenylmagnesium bromide
Reactant of Route 6
4-Fluorophenylmagnesium bromide

Citations

For This Compound
353
Citations
DF Evans, MS Khan - Journal of the Chemical Society A: Inorganic …, 1967 - pubs.rsc.org
The fluorine resonance spectra of fluoroaryl Grignard reagents, the corresponding bisarylmagnesiums, and mixtures of the two, have been measured over a range of temperature. It …
Number of citations: 16 pubs.rsc.org
O Kobayashi, D Uraguchi, T Yamakawa - Journal of Molecular Catalysis A …, 2009 - Elsevier
… When 4-fluorophenylmagnesium bromide or 4-chlorophenylmagnesium bromide was employed, the fluorine or chlorine atom remained unaffected under the given conditions. The high …
Number of citations: 12 www.sciencedirect.com
J Kelly, L Wright, T Novak, M Huffman… - Journal of liquid …, 2001 - Taylor & Francis
… Derivatization with 4-fluorophenylmagnesium bromide allowed determination of tellurium in urine by gas chromatography (GC)/isotope dilution inductively coupled plasma-mass …
Number of citations: 1 www.tandfonline.com
NS Arutyunyan, LA Akopyan, RL Nazaryan… - Pharmaceutical …, 2013 - Springer
… The reaction of cyano(2-isopropyltetrahydropyran-4-ylidene)acetic acid ethyl ester and 4-fluorophenylmagnesium bromide produced the cyanoester that was decarboxylated to the …
Number of citations: 8 link.springer.com
KSK Murthy, AW Rey, M Tjepkema - Tetrahedron letters, 2003 - Elsevier
… a scalable method to control the chirality at C-4 of the piperidine ring, we have explored the asymmetric conjugate addition reaction 6 between 4-fluorophenylmagnesium bromide and …
Number of citations: 33 www.sciencedirect.com
A Karadeolian, M Emmett, F Souza… - … Process Research & …, 2022 - ACS Publications
… Stereoselective synthesis of zuclomiphene was developed using nickel-catalyzed addition of 4-fluorophenylmagnesium bromide to 1,2-diphenylacetylene, followed by quenching with a …
Number of citations: 3 pubs.acs.org
J Sturala, J Luxa, S Matějková, Z Sofer, M Pumera - Nanoscale, 2019 - pubs.rsc.org
… 2 followed by the addition of 4-fluorophenylmagnesium bromide, … 4-fluorophenylmagnesium bromide and Ge_4FPh_B stands for CaGe 2 treated with 4-fluorophenylmagnesium bromide…
Number of citations: 16 pubs.rsc.org
SM Hein, RW Kopitzke, TW Nalli… - Journal of Chemical …, 2015 - ACS Publications
… The exclusive Grignard reagent formed by the reaction of 1-bromo-4-fluorobenzene (1) with Mg is 4-fluorophenylmagnesium bromide (2), which is treated with either benzophenone or …
Number of citations: 19 pubs.acs.org
JT Reeves, DR Fandrick, Z Tan, JJ Song, H Lee… - Organic …, 2010 - ACS Publications
… treated with 1 equiv of 4-fluorophenylmagnesium bromide. The reactions were monitored by HPLC for complete consumption of 4-fluorophenylmagnesium bromide. Upon completion, …
Number of citations: 151 pubs.acs.org
K Bica, P Gaertner - Organic letters, 2006 - ACS Publications
… For initial screening of catalytic activity, we chose an alkyl halide bearing β-hydrogens and examined the coupling between dodecyl bromide and 4-fluorophenylmagnesium bromide …
Number of citations: 235 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.